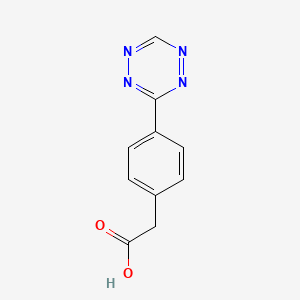
Tetrazine-Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazine-Acid, also known as 4-(1,2,4,5-Tetrazin-3-yl)benzeneacetic acid, is a compound with the molecular formula C10H8N4O2 . It belongs to a special class of heterocyclic compounds and is a building block in the design of biologically important organic molecules . Tetrazine-Acid demonstrates exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile . The chemical stability of tetrazines is substantially lower compared to methyltetrazines, thus requiring more careful selection of reagents and conditions for chemical transformation .
Synthesis Analysis
The synthesis of tetrazines can be achieved through various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method . Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
Molecular Structure Analysis
The molecular weight of Tetrazine-Acid is 216.20 g/mol . The InChI string representation of its structure is InChI=1S/C10H8N4O2/c15-9(16)5-7-1-3-8(4-2-7)10-13-11-6-12-14-10/h1-4,6H,5H2,(H,15,16) . The Canonical SMILES representation is C1=CC(=CC=C1CC(=O)O)C2=NN=CN=N2 .
Chemical Reactions Analysis
Tetrazine bioorthogonal reaction refers to inverse electron-demand Diels–Alder chemical reaction between tetrazine derivatives and various dienophiles . This technique was reported by two groups in 2008 independently .
Physical And Chemical Properties Analysis
Tetrazine-Acid has a molecular weight of 216.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of Tetrazine-Acid is 216.06472551 g/mol . The Topological Polar Surface Area is 88.9 Ų . It has a Heavy Atom Count of 16 .
Aplicaciones Científicas De Investigación
Bioorthogonal Chemistry
Tetrazine-Acid has been used in bioorthogonal chemistry, a field that involves the use of non-natural molecules within living systems . Tetrazine-functionalized dyes are known to act as fluorogenic probes . The inverse electron demand Diels–Alder (iEDDA) reactions, which have fast kinetics and excellent specificity, have been particularly attractive in this field .
Fluorescence Imaging
Tetrazine-Acid has been used in fluorescence imaging, a technique used to visualize biological systems . Tetrazine-functionalized fluorogenic probes have been developed for this purpose . The preparation of these fluorescent bioprobes includes minimal perturbation of the original properties of the biomolecule and the synthetic molecule during their labelling .
Synthesis of Heterocyclic Compounds
Tetrazine-Acid is a building block in the synthesis of heterocyclic compounds . Both triazines and tetrazines are significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules .
Medicinal Applications
Tetrazine-Acid derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . This makes them important in the field of medicinal chemistry .
Bioorthogonal Reactions with trans-Cyclooctene
Tetrazine-Acid demonstrates exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile . These have been the fastest kinetics reported for a bioorthogonal reaction .
Other Practical Applications
Tetrazine-Acid has been used in various practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to these applications .
Mecanismo De Acción
Safety and Hazards
Tetrazine-Acid is classified as a self-reactive chemical . The hazard statement for Tetrazine-Acid is that heating may cause a fire . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . It should be disposed of in an approved waste disposal plant .
Direcciones Futuras
Tetrazine bioorthogonal reactions are particularly important and have increasing applications in various fields owing to their unique properties of easily controlled fluorescence or radiation off-on mechanism . This greatly facilitates the tracking of real signals without being disturbed by background . Future research directions include the development of new synthetic routes that provide easy access to substituted tetrazines with different reactivities . This would eliminate the classical solution-phase problems of mixtures of symmetrical and unsymmetrical tetrazines, with only a single final purification step required . This paves the way for the rapid synthesis of s-tetrazines with various applications in bioorthogonal chemistry and beyond .
Propiedades
IUPAC Name |
2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c15-9(16)5-7-1-3-8(4-2-7)10-13-11-6-12-14-10/h1-4,6H,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJKKTFIAUAYGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=NN=CN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazine-Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


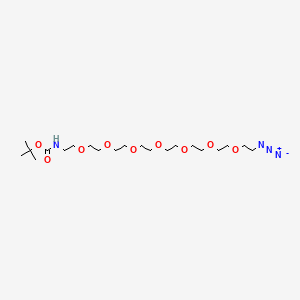

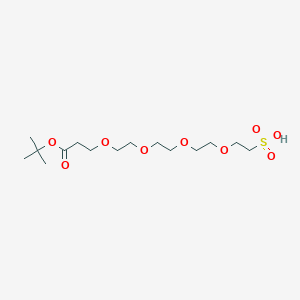
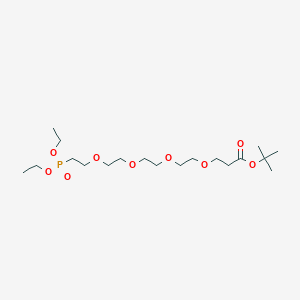
![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)
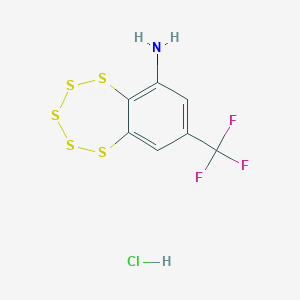


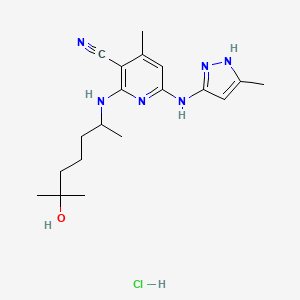
![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)
